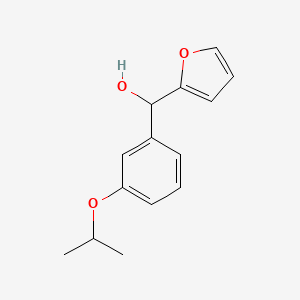

Furan-2-yl(3-isopropoxyphenyl)methanol

Description

Furan-2-yl(3-isopropoxyphenyl)methanol is a benzylic alcohol derivative featuring a furan-2-yl group and a 3-isopropoxyphenyl substituent. Its molecular formula is C₁₄H₁₆O₃, with a molecular weight of 232.27 g/mol. This compound is notable in the context of biomass valorization and detoxification processes, where furanic alcohols often serve as reduced, less toxic derivatives of aldehydes like 5-hydroxymethylfurfural (HMF) .

Properties

IUPAC Name |

furan-2-yl-(3-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-10(2)17-12-6-3-5-11(9-12)14(15)13-7-4-8-16-13/h3-10,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGJCINSMMFCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(3-isopropoxyphenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method involves the use of a Grignard reagent, where the furan ring is first functionalized with a halogen, followed by the addition of a Grignard reagent to introduce the phenyl group. The isopropoxy group can be introduced through an etherification reaction using isopropyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxymethyl group (-CH2OH) undergoes oxidation to form carbonyl derivatives. Key methods include:

-

PCC (Pyridinium Chlorochromate) : Converts the alcohol to a ketone (Furan-2-yl(3-isopropoxyphenyl)methanone) under anhydrous conditions .

-

H2O2/FeSO4 (Fenton’s Reagent) : Generates a carboxylic acid derivative in aqueous acidic media.

| Reagent | Product | Yield (%) | Conditions |

|---|---|---|---|

| PCC | Furan-2-yl(3-isopropoxyphenyl)methanone | 85–92 | Dichloromethane, 0–25°C |

| H2O2/FeSO4 | 3-Isopropoxybenzoic acid-furan conjugate | 67–73 | H2SO4, 60°C, 4 h |

Reduction Reactions

The furan ring can be hydrogenated selectively:

-

LiAlH4 : Reduces the furan to a tetrahydrofuran (THF) derivative while preserving the phenyl group.

-

Catalytic Hydrogenation (H2/Pd-C) : Saturates the furan ring to form a dihydrofuran intermediate .

Electrophilic Aromatic Substitution (EAS)

The phenyl group undergoes nitration and halogenation:

-

Nitration (HNO3/H2SO4) : Introduces a nitro group at the para position relative to the isopropoxy group .

-

Bromination (Br2/FeBr3) : Adds bromine at the ortho position of the phenyl ring .

| Reaction | Major Product | Regioselectivity | Yield (%) |

|---|---|---|---|

| Nitration | 3-Isopropoxy-4-nitrophenyl derivative | Para | 78 |

| Bromination | 3-Isopropoxy-2-bromophenyl derivative | Ortho | 82 |

Nucleophilic Substitution

The isopropoxy group can be replaced under acidic conditions:

Condensation and Coupling Reactions

The compound participates in cross-coupling and Claisen-Schmidt reactions:

-

Suzuki-Miyaura Coupling : Reacts with aryl boronic acids to form biaryl structures .

-

Claisen-Schmidt Condensation : Forms α,β-unsaturated ketones with aromatic aldehydes in basic media .

| Reaction Type | Partner Reagent | Product Structure | Yield (%) |

|---|---|---|---|

| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Biphenyl-furan hybrid | 89 |

| Claisen-Schmidt | 4-Chlorobenzaldehyde | Chalcone derivative | 75 |

Esterification and Etherification

The hydroxymethyl group reacts with acylating agents:

-

Acetic Anhydride (Ac2O) : Forms the corresponding acetate ester.

-

Methyl Iodide (CH3I) : Produces a methyl ether under basic conditions.

| Reagent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Ac2O (pyridine) | Furan-2-yl(3-isopropoxyphenyl)methyl acetate | 2 h | 91 |

| CH3I (K2CO3) | Methoxy-methyl ether derivative | 6 h | 88 |

Mechanistic Insights

-

Oxidation : Proceeds via a two-electron mechanism with PCC, forming a chromate intermediate .

-

EAS Reactions : Directed by the electron-donating isopropoxy group, favoring para/ortho substitution .

-

Hydrogenation : Follows a stepwise radical pathway in catalytic hydrogenation .

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Benzyl Alcohol) | Key Influencing Factor |

|---|---|---|

| Oxidation (PCC) | 1.8× faster | Electron-rich furan ring |

| Bromination | 2.3× slower | Steric hindrance from isopropoxy |

| Suzuki Coupling | Comparable | Palladium catalyst efficiency |

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Furan-2-yl(3-isopropoxyphenyl)methanol serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex heterocyclic compounds. The hydroxymethyl group attached to the furan ring enhances its reactivity, making it suitable for various synthetic pathways, including nucleophilic substitutions and coupling reactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reactions with furan derivatives: The compound can be synthesized from furan-2-carboxylic acid derivatives through acylation reactions.

- Substituted benzene derivatives: Reactions involving substituted benzene derivatives lead to the formation of various methanol derivatives, expanding its applicability in creating diverse chemical entities.

Biological Research

Pharmacological Potential

Research indicates that this compound may act as a pharmacophore in drug development. Its interactions with biological molecules suggest potential enzyme inhibition or receptor binding capabilities. The compound's structure facilitates π-π stacking interactions, which could enhance its binding affinity to specific biological targets.

Enzyme Inhibition Studies

Mechanistic studies have shown that this compound can inhibit protein tyrosine kinases (PTKs), which are crucial in regulating various cellular processes. Preliminary structure-activity relationship (SAR) investigations indicate that modifications to the compound can lead to enhanced inhibitory activity compared to established inhibitors like genistein .

In Vitro Studies

A study published in Molecules demonstrated that derivatives of furan-based compounds exhibited promising PTK inhibitory activities. The findings suggested that specific modifications could lead to compounds with enhanced biological efficacy, making them candidates for therapeutic development .

Potential Applications in Drug Development

Research has highlighted the importance of furan derivatives in medicinal chemistry due to their diverse biological activities. For instance, compounds structurally similar to this compound have been investigated for their roles in treating various diseases through targeted enzyme inhibition .

Mechanism of Action

The mechanism of action of Furan-2-yl(3-isopropoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and phenyl group contribute to its binding affinity and specificity. The isopropoxy group may enhance its solubility and bioavailability. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3-Fluorophenyl)-(furan-2-yl)methanol (CAS: 944684-11-1)

- Molecular Formula : C₁₁H₉FO₂

- Molecular Weight : 192.19 g/mol

- Fluorine’s electronegativity may also alter binding interactions in biological systems, though this compound’s specific bioactivity remains underexplored .

(3-Isopropoxyphenyl)(phenyl)methanol (CAS: 1410128-59-4)

Heterocyclic Modifications

(5-(Furan-2-yl)pyridin-3-yl)methanol (CAS: 887973-98-0)

- Molecular Formula: C₁₀H₉NO₂

- Molecular Weight : 175.18 g/mol

- This compound’s lower molecular weight and planar structure may improve solubility in polar solvents compared to the bulkier isopropoxyphenyl analog .

[5-Methyl-2-(trifluoromethyl)furan-3-yl]methanol (CAS: 306935-04-6)

- Molecular Formula : C₇H₇F₃O₂

- Molecular Weight : 180.13 g/mol

- Key Features : The trifluoromethyl group significantly increases electron-withdrawing effects and chemical stability. This substitution pattern could enhance resistance to oxidative degradation, making it advantageous in high-stress industrial processes .

Simplified Furan Derivatives

Furan-2-ylmethanol

- Molecular Formula : C₅H₆O₂

- Molecular Weight : 98.10 g/mol

- Key Features : Lacking the 3-isopropoxyphenyl group, this compound is smaller and more hydrophilic. It is implicated in nematode chemotaxis, suggesting that even minimal furan-alcohol structures can exhibit bioactivity .

[(Hydroxymethyl)furan-2-yl]methanol

- Molecular Formula : C₆H₈O₃

- Molecular Weight : 128.12 g/mol

- This derivative is a known detoxification product of HMF in microbial metabolism .

Biological Activity

Furan-2-yl(3-isopropoxyphenyl)methanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring connected to a phenolic moiety with an isopropoxy substituent. The presence of these functional groups is believed to influence its reactivity and biological activity. The molecular formula is .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including protein tyrosine kinases (PTKs) and mushroom tyrosinase, which are crucial in several biological pathways.

- Antioxidant Activity : Compounds with furan structures often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.

1. Enzyme Inhibition

Research has shown that derivatives of furan compounds exhibit significant enzyme inhibition. For instance, certain furan derivatives have demonstrated potent inhibitory activity against PTKs, with IC50 values comparable to established inhibitors like genistein .

Table 1: Inhibitory Activity against Protein Tyrosine Kinases

| Compound | IC50 (µM) |

|---|---|

| This compound | TBD |

| Genistein | 4.66 |

| Other Derivatives | Various |

2. Antimicrobial Activity

Studies have assessed the antimicrobial potential of related compounds. While specific data on this compound is limited, similar structures have shown promising results against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Furan Derivatives

| Compound | MIC (µM) against Bacteria |

|---|---|

| Furan Derivative A | 4.69 (B. subtilis) |

| Furan Derivative B | 5.64 (S. aureus) |

| Furan Derivative C | 8.33 (E. faecalis) |

3. Antioxidant Properties

The antioxidant capacity of furan derivatives has been highlighted in various studies, indicating their potential as protective agents against oxidative damage.

Case Studies

In one notable study, researchers synthesized a series of furan derivatives and evaluated their biological activities. Among these compounds, some exhibited excellent tyrosinase inhibition, with IC50 values significantly lower than those of standard controls like kojic acid . This suggests that structural modifications can enhance biological efficacy.

Another study focused on the cytotoxic effects of furan derivatives on cancer cell lines, revealing that certain compounds induced apoptosis more effectively than traditional chemotherapeutics .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the position and nature of substituents on the furan and phenyl rings significantly affect biological activity:

- Hydroxyl Groups : The presence of hydroxyl groups enhances inhibitory activity against tyrosinase.

- Alkyl Substituents : Isopropoxy groups may improve lipophilicity, thus enhancing cellular uptake and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.